N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
Description
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2F3N3O/c1-7(2)20-13-21-11(14(17,18)19)6-12(22-13)23-10-4-8(15)3-9(16)5-10/h3-7H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCWHSBNGGVPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137844 | |
| Record name | 4-(3,5-Dichlorophenoxy)-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339011-39-1 | |
| Record name | 4-(3,5-Dichlorophenoxy)-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339011-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dichlorophenoxy)-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine typically involves the following steps:
Formation of the Pyrimidinyl Core: The pyrimidinyl core is synthesized through a condensation reaction between appropriate precursors, such as 3,5-dichlorophenol and trifluoromethylpyrimidine.
Substitution Reaction: The isopropylamine group is introduced via a nucleophilic substitution reaction, where the amine group replaces a leaving group on the pyrimidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways makes it a candidate for developing new antimicrobial agents.
Agrochemicals
The compound is also explored in the field of agrochemicals:
- Herbicides : Its structural similarity to known herbicides suggests potential activity against specific weeds. The mechanism typically involves interference with plant growth regulators or photosynthesis pathways.
- Insecticides : As evidenced by patents related to similar compounds, this compound may act as an insecticide by targeting specific neurophysiological pathways in pests .
Biological Studies
In biological research, this compound can serve as:
- Biochemical Probes : Due to its ability to interact with various biological macromolecules, it can be used to study enzyme activity or receptor binding.
- Signal Transduction Studies : Investigating how the compound affects cellular signaling pathways can provide insights into its mechanism of action and potential therapeutic uses.
Case Study 1: Anticancer Activity
A study conducted on similar pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Herbicidal Efficacy
Field trials using compounds structurally related to this compound showed promising results in controlling resistant weed species. The application rates and effectiveness were documented, highlighting its potential as an effective herbicide.
Data Table: Summary of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Medicinal Chemistry | Investigated for anticancer and antimicrobial properties | Cytotoxicity studies in cancer cells |
| Agrochemicals | Potential use as herbicides and insecticides | Field trials against resistant weeds |
| Biological Studies | Used as biochemical probes for enzyme activity studies | Signal transduction pathway analysis |
Mechanism of Action
The mechanism of action of N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Isomers and Positional Analogs
Key Insights :
- Chlorine Substitution: The positional isomerism in dichlorophenoxy groups (2,4- vs. 3,5-) significantly impacts electronic properties and steric hindrance.
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound increases lipophilicity and metabolic resistance compared to methyl-substituted analogs, which may influence bioavailability .
Pharmacologically Active Pyrimidines
Comparison with Target Compound :
- Functional Groups: Unlike Tozasertib or Netupitant, the target compound lacks sulfonamide or piperazinyl moieties, limiting its direct pharmacological overlap.
- Bioactivity: While Indisulam and Tozasertib are clinically validated, the target compound’s bioactivity remains underexplored.
Biological Activity
N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a compound of interest due to its potential biological activities and applications in various fields, including agriculture and pharmacology. This article delves into its biological activity, examining relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H10Cl2F3N3O
- Molecular Weight : 352.14 g/mol
- CAS Number : 339011-14-2
The structure features a pyrimidine ring substituted with a trifluoromethyl group and a dichlorophenoxy moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- PPARγ Activation : The compound may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose and lipid metabolism. Compounds that modulate PPARγ can have implications in treating type 2 diabetes mellitus (T2DM) .
- Cytotoxicity in Hepatocytes : Studies on related compounds have shown varying degrees of cytotoxicity in rat and human hepatocyte models. Understanding the metabolic pathways involved can help predict the safety and efficacy of such compounds .
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| PPARγ Agonism | Modulates glucose homeostasis | |
| Cytotoxicity | Variable effects on rat and human hepatocytes | |
| Herbicidal Activity | Potential use in agricultural applications |
Case Studies
- PPARγ Modulation :
-
Cytotoxicity Assessment :
- In a comparative study, the cytotoxic effects of various chloroacetanilide herbicides were evaluated using isolated rat hepatocytes. The results indicated time-dependent cytotoxicity, with this compound potentially falling within this spectrum due to its structural similarities to other tested compounds .
Q & A
Q. What are the critical factors for optimizing the synthesis of N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Substituent effects : The 3,5-dichlorophenoxy and trifluoromethyl groups influence reactivity due to their electron-withdrawing nature. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature and time : Pyrimidine ring formation typically requires reflux conditions (100–120°C) for 12–24 hours, monitored via TLC/HPLC .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating the target compound, as demonstrated in analogous pyrimidine derivatives .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR to confirm substituent positions, with attention to splitting patterns from chlorine/fluorine atoms .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., weak C–H⋯O bonds), as shown in structurally similar pyrimidines .
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns from chlorine/fluorine atoms .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies should involve:
- Systematic substitution : Replace the 3,5-dichlorophenoxy group with other aryloxy groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on bioactivity .
- Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities, as applied to related trifluoromethylpyrimidines .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data for structurally similar pyrimidines?
- Methodological Answer : Contradictions often arise from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times, as biological responses vary with metabolic activity .
- Impurity profiles : Use LC-MS to rule out byproducts (e.g., dechlorinated intermediates) that may skew results .
- Cross-validation : Compare in vitro results with in silico docking studies to identify false positives/negatives .
Q. What challenges arise in crystallographic analysis of weak intermolecular interactions in this compound?
- Methodological Answer : Key challenges include:
- Resolving weak interactions : Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) to enhance data resolution for C–H⋯π or halogen bonds .
- Dynamic disorder : Address thermal motion of the isopropyl group via refinement software (e.g., SHELXL) with anisotropic displacement parameters .
- Complementary techniques : Pair crystallography with solid-state NMR to validate hydrogen-bonding networks .
Q. What experimental design is recommended for toxicology studies of this compound?
- Methodological Answer : A tiered approach ensures robustness:
- In vitro screening : Use hepatic microsomes to assess metabolic stability and CYP450 inhibition, critical for predicting drug-drug interactions .
- In vivo models : Administer the compound to rodents at escalating doses (10–100 mg/kg) over 28 days, monitoring hematological and histopathological endpoints .
- Mechanistic studies : Apply transcriptomics/proteomics to identify pathways affected by the trifluoromethyl group, which may induce oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
